Bis(pentylcyclopentadienyl)zirconium dichloride
Description
Historical Development and Position within Organozirconium Chemistry
The development of this compound is intrinsically linked to the broader evolution of organozirconium chemistry, which began with groundbreaking discoveries in the early 1950s. In late October 1952, John Birmingham, working as a doctoral student under Geoffrey Wilkinson at Harvard University, synthesized the first organozirconium compound, zirconocene dibromide. This landmark achievement followed closely after Wilkinson and Robert Woodward's description of ferrocene as a π-complex sandwich compound, which demonstrated extraordinary stability compared to previously known organometallic compounds.
The foundational work established the framework for understanding metallocene chemistry, with Birmingham's excitement about the potential for compounds like ferrocene to merge organic and inorganic chemistry proving prophetic. The early synthesis involved treating zirconium tetrachloride with sodium cyclopentadienide, establishing the general synthetic approach that would later be adapted for more complex derivatives. Wilkinson and Birmingham's description of zirconocene dihalides in 1954 represented some of the earliest examples of organozirconium compounds, laying the groundwork for future developments.
The practical applications of organozirconium compounds emerged in the mid-1970s when Peter Wailes and H. Weigold at Melbourne prepared zirconocene hydrochloride in 1970. Their subsequent demonstration that this compound could add zirconium and hydrogen across carbon-carbon double bonds in alkenes through hydrozirconation reactions opened new synthetic pathways. Jeffrey Schwartz's work at Princeton University, culminating in publications on Christmas day 1974, proved that alkylzirconium complexes were easily handled and exhibited excellent reactivity toward electrophiles, making them valuable intermediates for organic synthesis.
The 1980s witnessed extensive exploration of cyclopentadienylzirconium chemistry by prominent researchers including Negishi, Takahashi, and Buchwald. This period established zirconium as one of the most widely used transition metals in organic synthesis, with the field continuing to grow rapidly. The development of this compound represents a logical extension of this historical progression, incorporating alkyl substituents to enhance solubility and reactivity characteristics.
Nomenclature and Classification Systems
This compound operates within a sophisticated nomenclature system that reflects both its structural complexity and its position within organometallic classification schemes. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions, with alternative designations including "zirconium, dichlorobis(pentylcyclopentadienyl)" and the simplified structural formula notation.
The Chemical Abstracts Service has assigned this compound the registry number 113040-61-2, providing a unique identifier that facilitates literature searches and chemical databases access. Within the PubChem database system, the compound is catalogued under CID 57357358, with the systematic name "2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride". This nomenclature reflects the ionic nature of the bonding interactions between the metal center and the organic ligands.
The classification system places this compound within several overlapping categories. Structurally, it belongs to the metallocene family, specifically the bent metallocene subclass characteristic of Group 4 transition metals. The bent geometry, with cyclopentadienyl rings that are not parallel, distinguishes these compounds from sandwich compounds like ferrocene that have parallel ring systems. Functionally, the compound is classified as an organozirconium complex, positioning it within the broader category of organometallic compounds that contain metal-carbon bonds.
From a chemical reactivity perspective, the compound serves as both a catalyst and a precursor in various synthetic transformations. Its classification as a transition metal complex reflects the ability of the central zirconium atom to undergo electron configuration changes during catalytic cycles. The presence of pentyl substituents on the cyclopentadienyl rings places it in the substituted metallocene category, distinguishing it from the parent zirconocene dichloride compound.
Table 1: Nomenclature and Classification Data for this compound
| Classification Category | Designation |
|---|---|
| Systematic Name | This compound |
| Alternative Name | 2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride |
| Chemical Abstracts Service Number | 113040-61-2 |
| PubChem Compound Identifier | 57357358 |
| Molecular Formula | C₂₀H₃₀Cl₂Zr |
| Molecular Weight | 432.6 g/mol |
| Structural Classification | Bent Metallocene |
| Functional Classification | Organozirconium Complex |
| Chemical Family | Substituted Cyclopentadienyl Metal Complex |
General Significance in Organometallic Chemistry
This compound occupies a position of considerable importance within the broader landscape of organometallic chemistry, serving multiple roles that extend from fundamental research to industrial applications. The compound's significance stems primarily from its function as a highly effective catalyst in olefin polymerization processes, where it demonstrates superior activity compared to many traditional catalytic systems.
The enhanced catalytic properties of this compound result from the electronic and steric effects introduced by the pentyl substituents on the cyclopentadienyl rings. These modifications increase the compound's solubility in organic solvents while simultaneously altering the electronic environment around the zirconium center. This combination of properties makes the compound particularly valuable for industrial polymerization processes where both high activity and selectivity are required.
Research investigations have demonstrated that the compound participates in several fundamental reaction types characteristic of organometallic chemistry. The reactive zirconium center facilitates various chemical transformations by lowering activation energies and increasing reaction rates. This catalytic action proves crucial in polymerization processes where the compound aids in forming syndiotactic polymers with specific stereochemical arrangements.
The synthetic accessibility of this compound contributes significantly to its importance in organometallic chemistry. The compound can be synthesized from zirconium tetrachloride and pentylcyclopentadiene in the presence of a base, typically under inert atmospheric conditions to prevent moisture and oxidation interference. This relatively straightforward synthetic route makes the compound accessible for both research and industrial applications.
Industrial methods for producing this compound may involve continuous flow reactors to enhance yield and purity, with advanced purification techniques such as recrystallization and chromatography employed to isolate the final product. These sophisticated manufacturing approaches reflect the compound's commercial significance and the demand for high-purity materials in specialized applications.
Table 2: Research Applications and Significance Metrics
| Application Area | Specific Function | Research Findings |
|---|---|---|
| Olefin Polymerization | Primary Catalyst | Superior activity vs. traditional systems |
| Syndiotactic Polymer Formation | Stereochemical Control | Enhanced selectivity in polymer structure |
| Organic Synthesis | Catalytic Intermediate | Facilitates multiple transformation types |
| Industrial Processes | Commercial Catalyst | Accessible synthesis and purification methods |
| Materials Science | Polymer Modifier | Controls molecular weight and distribution |
Relationship to Broader Metallocene Chemistry Framework
The relationship between this compound and the broader metallocene chemistry framework exemplifies the systematic development of organometallic compounds through structural modification and optimization. Within this framework, the compound represents an advanced generation of metallocene catalysts that build upon the fundamental discoveries made in the 1950s and 1960s.
The structural foundation of metallocene chemistry rests upon the sandwich or bent sandwich arrangements of cyclopentadienyl ligands coordinated to transition metal centers. This compound exhibits the characteristic bent metallocene geometry typical of Group 4 metals, where the cyclopentadienyl rings are not parallel. This bent structure contrasts with the parallel ring arrangements found in ferrocene and related compounds, reflecting the different electronic requirements of early transition metals compared to middle transition metals.
The evolution from simple metallocenes to substituted variants like this compound demonstrates the systematic approach taken by organometallic chemists to optimize catalytic properties. The parent compound, zirconocene dichloride, established the basic structural framework and reactivity patterns. Subsequent modifications through the introduction of alkyl substituents, such as the pentyl groups in this compound, represent targeted efforts to enhance specific properties including solubility, stability, and catalytic activity.
Research into related metallocene compounds provides context for understanding the unique properties of this compound. Studies of compounds like bis(pentamethylcyclopentadienyl)zirconium dichloride have shown that substituent effects can dramatically alter both the electronic structure and the catalytic behavior of metallocene complexes. The systematic variation of substituent groups allows researchers to fine-tune catalytic properties for specific applications.
The broader metallocene framework also encompasses mechanistic understanding developed through extensive research on related compounds. Studies of zirconocene-mediated reactions have revealed the fundamental steps involved in catalytic processes, including substrate coordination, insertion reactions, and product release cycles. This mechanistic foundation provides the theoretical basis for understanding how this compound functions in its various applications.
The development of specialized metallocene variants has led to the creation of entire families of related compounds, each optimized for specific applications. Examples include dimethylsilylenebis(cyclopentadienyl)zirconium dichloride for bridged systems, and bis(methylcyclopentadienyl)zirconium dichloride for smaller substituent effects. This systematic approach to metallocene design demonstrates the maturity of the field and the sophisticated understanding that has been developed over decades of research.
Table 3: Metallocene Chemistry Framework Relationships
| Compound Type | Structural Feature | Key Properties | Research Applications |
|---|---|---|---|
| Parent Zirconocene Dichloride | Unsubstituted Rings | Basic Reactivity | Fundamental Studies |
| Pentamethyl Derivative | Methyl Substitution | Enhanced Stability | Specialized Catalysis |
| Pentyl Derivative | Alkyl Chain Substitution | Improved Solubility | Industrial Applications |
| Bridged Systems | Silicon or Carbon Bridges | Restricted Geometry | Stereoselective Catalysis |
| Mixed Substituent Systems | Multiple Functional Groups | Tuned Electronic Properties | Advanced Materials |
Properties
IUPAC Name |
2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5,8H,2-4,6-7H2,1H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLSKGKPILYFC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=[C-]CC=C1.CCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pentyl-Substituted Cyclopentadienyl Ligands
The pentylcyclopentadienyl ligand serves as the precursor for this complex. Its preparation typically begins with the functionalization of cyclopentadiene (CpH) via alkylation. In a nitrogen atmosphere, cyclopentadiene monomers are generated by depolymerizing dicyclopentadiene at 40–42°C . The monomer is then alkylated using 1-pentyl bromide or iodide in the presence of a strong base such as sodium amide (NaNH2) or potassium tert-butoxide (t-BuOK). This reaction proceeds via nucleophilic substitution, yielding 2-pentylcyclopentadiene (C5H4-C5H11).
Key considerations include:
-
Solvent selection : Tetrahydrofuran (THF) or diethyl ether is preferred for its ability to dissolve both the base and alkylating agent.
-
Temperature control : Reactions are conducted at –78°C to 0°C to minimize side reactions such as oligomerization .
-
Purification : Distillation under reduced pressure (15–20 mmHg) isolates the pentyl-substituted ligand, with boiling points typically between 124–125°C .
Deprotonation and Formation of Sodium Pentylcyclopentadienide
The ligand is deprotonated to form the cyclopentadienide anion, which coordinates to zirconium. Sodium sand dispersed in diethylene glycol dimethyl ether (diglyme) is reacted with pentylcyclopentadiene under reflux (120–160°C) for 4–6 hours . The reaction generates sodium pentylcyclopentadienide (Na[C5H4-C5H11]), characterized by a color change from colorless to deep orange.
Critical parameters :
-
Base stoichiometry : A 1:1 molar ratio of sodium to ligand ensures complete deprotonation.
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Atmosphere control : Strict nitrogen or argon exclusion prevents oxidation of the sensitive anion .
Coordination with Zirconium Tetrachloride
The final step involves reacting sodium pentylcyclopentadienide with zirconium tetrachloride (ZrCl4). In a nitrogen-purged reactor, ZrCl4 is suspended in n-hexane at room temperature. The sodium pentylcyclopentadienide solution in diglyme is added dropwise, initiating a metathesis reaction:
After 3 hours, the mixture is filtered to remove NaCl, and solvents are evaporated under vacuum .
Optimization insights :
-
Solvent choice : Non-polar solvents like n-hexane prevent side reactions but require thorough drying to avoid hydrolysis.
-
Stoichiometry : A 2:1 ligand-to-ZrCl4 ratio maximizes yield, typically exceeding 70% .
Purification and Isolation
Crude product is purified via Soxhlet extraction with chloroform, followed by recrystallization from hot toluene . The crystalline solid is dried under high vacuum (10⁻³ mmHg) to remove residual solvents.
Analytical benchmarks :
| Property | Value | Source |
|---|---|---|
| Melting point | 242–245°C | |
| Molecular weight | 432.6 g/mol | |
| Solubility | Chloroform, THF, benzene |
Spectroscopic Characterization
1H NMR (CDCl3) : Signals at δ 5.8–6.2 ppm (cyclopentadienyl protons) and δ 0.8–1.6 ppm (pentyl methyl/methylene groups) confirm ligand integration .
IR spectroscopy : Absorbances at 3100 cm⁻¹ (C–H stretch, Cp ring) and 480 cm⁻¹ (Zr–Cl vibration) validate coordination .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Bis(pentylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various organozirconium compounds depending on the substituent.
Scientific Research Applications
Catalytic Applications
-
Polymerization Catalysts
- Bis(pentylcyclopentadienyl)zirconium dichloride is extensively used as a catalyst in the production of polyolefins. It facilitates the polymerization of olefins, leading to the formation of high-performance polymers with tailored properties. This application is crucial in the development of specialty polymers for various industrial uses .
- Stereoselective Glycosidation
- Transamidation Reactions
- Negishi Coupling Reactions
Coordination Chemistry
- This compound acts as a precursor for synthesizing various coordination complexes. Its ability to form stable complexes with different ligands allows researchers to explore new materials and catalysts in both organic and inorganic synthesis .
Case Study 1: Polyolefin Production
In a study involving the use of this compound as a catalyst for olefin polymerization, researchers demonstrated that this compound significantly enhances the molecular weight distribution and thermal stability of the resulting polymers compared to traditional catalysts. The findings indicated that polymers produced under optimized conditions exhibited superior mechanical properties, making them suitable for applications in automotive and packaging industries .
Case Study 2: Stereoselective Synthesis
Another research project focused on using this compound for stereoselective glycosidation. The results revealed that this catalyst could achieve high yields with excellent selectivity for specific glycosidic linkages, which are critical in synthesizing complex carbohydrates and pharmaceutical compounds. The study emphasized the importance of catalyst structure in influencing reaction outcomes .
Summary Table of Applications
| Application | Description |
|---|---|
| Polymerization | Used as a catalyst for producing polyolefins with tailored properties |
| Stereoselective Glycosidation | Facilitates glycosidation reactions with high stereochemical control |
| Transamidation | Catalyzes direct amide formation from carboxylic acids and amines |
| Negishi Coupling | Prepares Negishi reagents for cross-coupling reactions |
| Coordination Complexes | Acts as a precursor for synthesizing various metal-ligand complexes |
Mechanism of Action
The mechanism of action of bis(pentylcyclopentadienyl)zirconium dichloride primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates. The pentylcyclopentadienyl ligands stabilize the zirconium center, allowing it to undergo multiple catalytic cycles without degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Properties
- Torsional Isomerism : Bulky alkyl substituents on Cp ligands influence torsional isomerism. For example, bis(isopropylcyclopentadienyl)zirconium dichloride exhibits three conformers (Types A, B, C) due to rotational flexibility . Larger substituents like pentyl likely favor Type B (bis-lateral:anti orientation), reducing steric clashes and stabilizing specific conformations .
- Coordination Geometry: All zirconocenes adopt a pseudotetrahedral geometry. Bond lengths (Zr-Cl: ~2.40–2.45 Å) and angles (Cl-Zr-Cl: ~100–110°) remain consistent across derivatives, but Cp ring tilt angles vary with substituent size .
Physical Properties
*Predicted values based on trends: Longer alkyl chains reduce melting points due to disrupted crystal packing .
Catalytic Performance
- Bulky substituents (e.g., butyl) enhance thermal stability and modify polymer microstructure but may reduce catalytic activity due to steric hindrance . For example, bis(butylCp)zirconium dichloride achieves ~30% conversion in styrene polymerization, compared to 45.7% for less hindered titanocene derivatives . Pentyl-substituted derivatives are hypothesized to further slow monomer insertion rates while improving selectivity for high-molecular-weight polymers .
Key Research Findings
- Structural Dynamics : Bulky substituents stabilize specific conformers, impacting catalytic site accessibility .
- Thermal Stability : Butyl and pentyl derivatives exhibit superior stability (>200°C), enabling high-temperature polymerization .
- Industrial Relevance: Modified zirconocenes are critical for producing polyethylene and polypropylene with tailored mechanical properties .
Biological Activity
Bis(pentylcyclopentadienyl)zirconium dichloride, often referred to as bis(pentyl-Cp)ZrCl₂, is an organometallic compound with significant applications in catalysis, particularly in polymerization processes. Its biological activity, while less explored than its catalytic properties, presents intriguing possibilities in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula: CHClZr
- Molecular Weight: 392.36 g/mol
- Structure: The compound features two pentyl-substituted cyclopentadienyl ligands coordinated to a zirconium center, which contributes to its unique reactivity and stability in various chemical environments.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules and catalyze various biochemical reactions. Some proposed mechanisms include:
- Catalytic Activity: The compound can catalyze reactions involving biological substrates, potentially influencing metabolic pathways.
- Interaction with Nucleophiles: Its electrophilic nature allows it to interact with nucleophilic sites in proteins and nucleic acids, which may lead to modifications that affect biological functions.
1. Catalytic Applications in Biochemical Reactions
Research has shown that this compound can effectively catalyze the transamidation of amides with amines under mild conditions. This reaction has implications for synthesizing biologically active compounds, including pharmaceuticals .
2. Polymerization Studies
The compound has been extensively studied for its role in polymerization reactions, particularly in producing syndiotactic polystyrene. The resulting polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various biomedical applications .
3. Case Studies
A notable study investigated the use of this compound as a catalyst for the synthesis of bioactive compounds. The findings indicated that the compound could facilitate the formation of complex molecular architectures that may possess therapeutic properties .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(pentylcyclopentadienyl)zirconium dichloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves ligand substitution from zirconocene dichloride (Cp₂ZrCl₂) with pentylcyclopentadienyl ligands. Key steps include:
-
Ligand Preparation : Sodium cyclopentadienide (NaCp) is reacted with pentyl bromide to form pentylcyclopentadienyl sodium, followed by transmetallation with ZrCl₄ under inert conditions .
-
Characterization : Confirm ligand substitution via -NMR (e.g., δ 5.8–6.2 ppm for Cp protons) and elemental analysis. X-ray diffraction is used to verify the bent metallocene structure .
-
Yield Optimization : Reaction temperature (80–120°C) and solvent polarity (toluene vs. THF) significantly affect yields (typically 60–85%) .
Table 1 : Comparative Synthesis Conditions
Solvent Temp (°C) Yield (%) Purity (NMR) Toluene 110 78 >95% THF 80 65 90% Hexane 100 72 93%
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify ligand environments and confirm substitution. For example, pentyl chain protons appear at δ 0.8–1.6 ppm .
- X-ray Diffraction : Resolves the Zr–Cl bond length (~2.40 Å) and ligand orientation (e.g., dihedral angle between Cp rings: 40–50°) .
- Elemental Analysis : Verify stoichiometry (e.g., C: ~52%, H: ~6.5%, Cl: ~15%) .
Advanced Research Questions
Q. How do steric and electronic effects of the pentylcyclopentadienyl ligand influence catalytic activity in olefin polymerization?
- Methodological Answer :
-
Steric Effects : Bulkier pentyl groups increase catalyst stability but reduce monomer accessibility. Compare polymerization rates using MAO (methylaluminoxane) as a co-catalyst:
-
Activity Metric : Turnover frequency (TOF) decreases from 1,200 h⁻¹ (methyl-substituted) to 800 h⁻¹ (pentyl-substituted) due to steric hindrance .
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Electronic Effects : Electron-donating pentyl groups enhance Zr center electrophilicity, improving ethylene insertion rates. Use DFT calculations to correlate ligand electron density (via Mulliken charges) with polymerization activity .
Table 2 : Catalytic Performance vs. Ligand Substituents
Ligand TOF (h⁻¹) (°C) of Polymer Methyl 1,200 135 Pentyl 800 128 Phenyl 600 122
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled TGA Studies : Conduct thermogravimetric analysis (TGA) under uniform conditions (N₂ atmosphere, 10°C/min). Reported decomposition onset temperatures vary (190–210°C) due to trace moisture or oxygen .
- Kinetic Analysis : Apply the Kissinger method to calculate activation energy () from multiple heating rates. For example, = 120 kJ/mol indicates decomposition via ligand loss .
- Cross-Lab Validation : Collaborate to standardize purity protocols (e.g., sublimation vs. recrystallization) and share raw data for meta-analysis .
Q. What strategies mitigate ligand dissociation during catalytic cycles in polar solvents?
- Methodological Answer :
- Ligand Design : Introduce electron-withdrawing substituents (e.g., CF₃ groups) to strengthen Zr–Cp bonding.
- Solvent Screening : Test solvents with low coordinating strength (e.g., dichloromethane) to reduce ligand displacement.
- In Situ Monitoring : Use UV-Vis spectroscopy to track ligand dissociation kinetics (λ = 320 nm for free Cp ligands) .
Methodological Guidelines
- Data Contradiction Analysis : When conflicting data arise (e.g., catalytic activity), apply sensitivity analysis to isolate variables (e.g., co-catalyst concentration, solvent purity) .
- Experimental Design : Use a fractional factorial design to efficiently explore multiple synthesis parameters (e.g., solvent, temperature, ligand ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
